molecular formula C14H19ClO3 B097218 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane CAS No. 19347-74-1

1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane

Cat. No.: B097218
CAS No.: 19347-74-1
M. Wt: 270.75 g/mol
InChI Key: LLSNYRNWSPUIOS-UHFFFAOYSA-N
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Description

1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane is an organic compound characterized by the presence of a chloro group, a dimethoxyphenyl group, and a ketone functional group within its molecular structure

Scientific Research Applications

1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-chlorohexanone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the ketone group of 1-chlorohexanone to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using catalysts and controlled reaction conditions to enhance yield and purity. Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Mechanism of Action

The mechanism of action of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-1-(3,4-dimethoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3/c1-17-13-8-7-11(10-14(13)18-2)12(16)6-4-3-5-9-15/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSNYRNWSPUIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628164
Record name 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19347-74-1
Record name 6-Chloro-1-(3,4-dimethoxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19347-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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